![molecular formula C10H4ClF3O2S B1632082 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 923849-73-4](/img/structure/B1632082.png)
3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
“3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 923849-73-4 . It has a molecular weight of 281.66 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which could be related to the synthesis of this compound, has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClF3O2S/c11-7-5-2-1-4 (10 (12,13)14)3-6 (5)17-8 (7)9 (15)16/h1-3,17H, (H,15,16) .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .Scientific Research Applications
3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research, and is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a starting material in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory agents. This compound is also used in the synthesis of polymers and catalysts, and is a useful intermediate in the synthesis of a variety of organic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of other molecules. This compound has been shown to inhibit the enzyme CYP1A2, which is involved in the metabolism of drugs and other molecules. This compound also inhibits the enzyme CYP2C19, which is involved in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound is known to inhibit the enzyme CYP1A2, which is involved in the metabolism of drugs and other molecules. This compound has also been found to inhibit the enzyme CYP2C19, which is involved in the metabolism of drugs and other molecules. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer effects, and has been found to be effective in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has a wide range of advantages and limitations for use in laboratory experiments. One of the major advantages is its high yield and ease of synthesis. This compound is also highly versatile, and can be used in a variety of different reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. The major limitation of this compound is its relatively high cost, which may make it difficult to use in some experiments.
Future Directions
The future of 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is promising, as it is a highly versatile compound with a wide range of applications in both industrial and scientific research. Future research on this compound could focus on the development of new synthetic pathways for its production, as well as the development of new applications for its use. Additionally, further research could be done on the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research could focus on the development of new methods for the efficient and cost-effective synthesis of this compound.
properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O2S/c11-7-5-2-1-4(10(12,13)14)3-6(5)17-8(7)9(15)16/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTKTPICUDNHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585516 | |
Record name | 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923849-73-4 | |
Record name | 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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